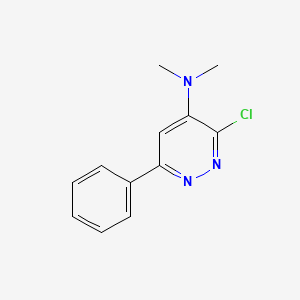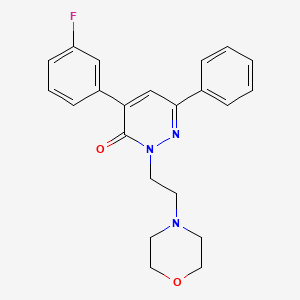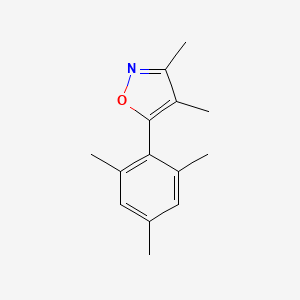
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a methyl group attached to the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole typically involves the cycloaddition reaction between nitrile oxides and alkenes. One common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene, which forms the isoxazole ring. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Trans-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole can be compared with other isoxazole derivatives:
5-methyl-3-phenyl-4,5-dihydroisoxazole: Lacks the nitrophenyl group, which may result in different chemical and biological properties.
3-(4-nitrophenyl)-4-phenyl-4,5-dihydroisoxazole: Lacks the methyl group, which can affect its reactivity and interactions.
4,5-dihydroisoxazole: The simplest form, lacking additional substituents, which significantly alters its properties.
The presence of the nitrophenyl and phenyl groups in this compound makes it unique and potentially more versatile in various applications.
Propriétés
Formule moléculaire |
C16H14N2O3 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(4S,5R)-5-methyl-3-(4-nitrophenyl)-4-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14N2O3/c1-11-15(12-5-3-2-4-6-12)16(17-21-11)13-7-9-14(10-8-13)18(19)20/h2-11,15H,1H3/t11-,15+/m1/s1 |
Clé InChI |
KBEWATCLVLIAPT-ABAIWWIYSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
SMILES canonique |
CC1C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




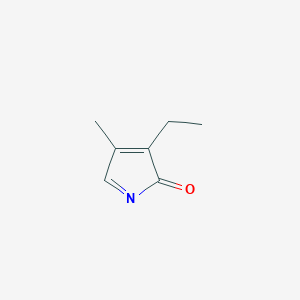
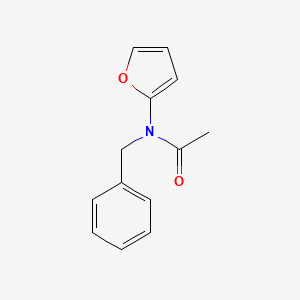
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)
